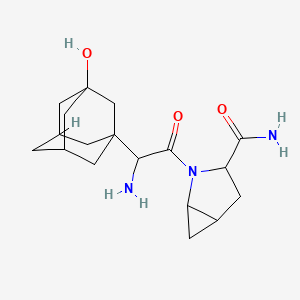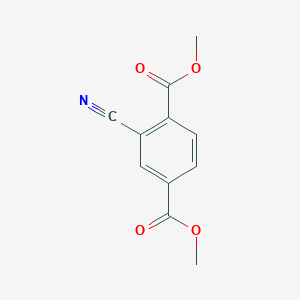![molecular formula C24H29N3O7 B15124784 2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound z-Lys(Z)-gly-oh, also known as Nα,Nε-Di-Z-L-lysine-glycine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of benzyloxycarbonyl (Z) protecting groups on the lysine residues. It is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of z-Lys(Z)-gly-oh typically involves the protection of lysine residues with benzyloxycarbonyl groups. The process begins with the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms Nα,Nε-Di-Z-L-lysine, which is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
In industrial settings, the production of z-Lys(Z)-gly-oh follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure efficiency and consistency. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
z-Lys(Z)-gly-oh undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting groups can be removed through hydrolysis using acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected lysine-glycine derivatives, oxidized or reduced forms of the compound, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
z-Lys(Z)-gly-oh has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, providing stability and protection during the synthesis process.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery and diagnostics.
Drug Development: It is employed in the development of peptide-based drugs, particularly in the design of prodrugs and drug delivery systems.
Biochemical Studies: z-Lys(Z)-gly-oh is used in various biochemical assays and studies to investigate enzyme activity, protein interactions, and cellular processes.
Mécanisme D'action
The mechanism of action of z-Lys(Z)-gly-oh involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl groups prevent unwanted side reactions by shielding the reactive amino and carboxyl groups of lysine. This allows for the controlled and precise assembly of peptides. The compound can also interact with enzymes and proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Z)-OH: Another lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-Lys(Z)-OH: A lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Z-Lys(Z)-OMe: A methyl ester derivative of z-Lys(Z)-OH.
Uniqueness
z-Lys(Z)-gly-oh is unique due to its dual benzyloxycarbonyl protection, which provides enhanced stability and reactivity compared to other lysine derivatives. This makes it particularly useful in complex peptide synthesis and bioconjugation applications .
Propriétés
IUPAC Name |
2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXRKMCTBMGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
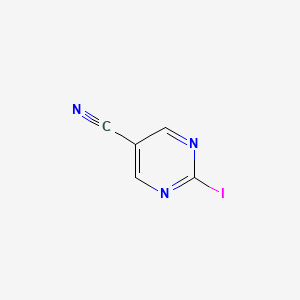

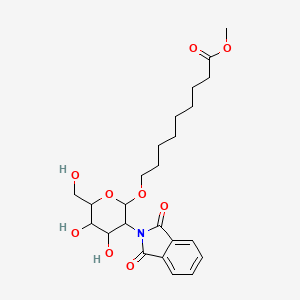
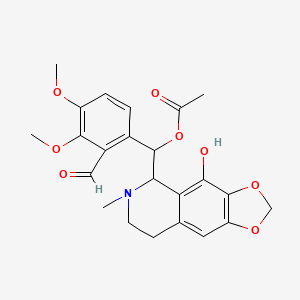

![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
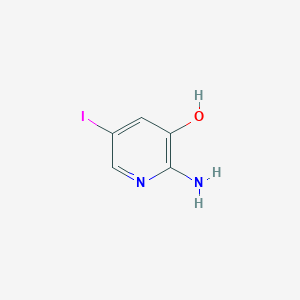
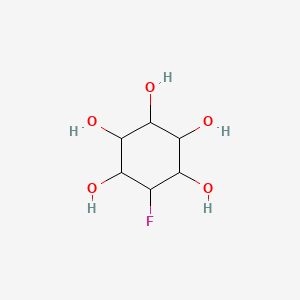

![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
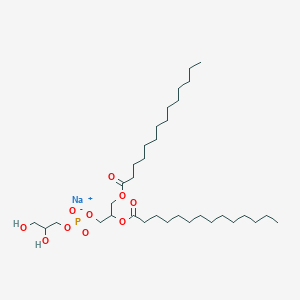
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
